Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

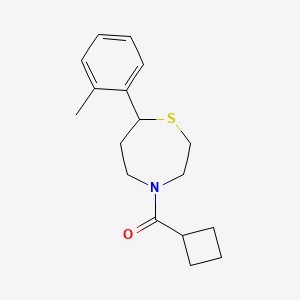

Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a 1,4-thiazepane ring substituted at the 7-position with an o-tolyl group (2-methylphenyl) and at the 4-position with a cyclobutyl carbonyl moiety. This structure combines a seven-membered sulfur- and nitrogen-containing ring with aromatic and alicyclic substituents, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

cyclobutyl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NOS/c1-13-5-2-3-8-15(13)16-9-10-18(11-12-20-16)17(19)14-6-4-7-14/h2-3,5,8,14,16H,4,6-7,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHZIGIRJNWIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, including the formation of the 1,4-thiazepane ring and the introduction of the cyclobutyl and o-tolyl groups. Common synthetic routes may involve:

Formation of the 1,4-thiazepane ring: This can be achieved through the reaction of a suitable amine with a thiol or thioester under acidic or basic conditions.

Introduction of the cyclobutyl group: This step may involve the use of cyclobutyl halides or cyclobutyl Grignard reagents.

Attachment of the o-tolyl group: This can be accomplished through Friedel-Crafts alkylation or acylation reactions using o-tolyl halides or o-tolyl ketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl or o-tolyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

Substitution: Sodium hydride, lithium diisopropylamide, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted cyclobutyl or o-tolyl derivatives.

Scientific Research Applications

Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical compound due to its unique structural features and biological activity.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,4-Thiazepan-4-yl Methanones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | Not provided | C₁₉H₂₃NOS | ~321.5* | 7-o-tolyl, 4-cyclobutyl carbonyl |

| Cyclobutyl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone | 1706056-25-8 | C₁₈H₂₀FNO₃S | 349.4 | 7-2-fluorophenyl, 4-cyclobutyl carbonyl |

| (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone | 2034308-97-7 | C₁₉H₂₁NO₃S | 343.4 | 7-phenyl, 4-o-tolyl carbonyl, 1,1-dioxide sulfur |

| Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone | 2034304-31-7 | C₁₉H₁₇ClN₂O₃S₂ | 420.9 | 7-2-chlorophenyl, 4-benzo[d]thiazol-2-yl carbonyl, 1,1-dioxide sulfur |

| (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | Not provided | C₂₀H₂₂N₂O₃S₃ | 446.6 | 7-thiophen-2-yl, 4-(thiophen-2-yl)cyclopentyl carbonyl, 1,1-dioxide sulfur |

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on the Thiazepane Ring: The 7-position substituent varies widely (e.g., o-tolyl, fluorophenyl, chlorophenyl, thiophene), influencing electronic and steric properties. For instance, electron-withdrawing groups like fluorine or chlorine may enhance metabolic stability compared to the methyl group in o-tolyl .

Carbonyl Group Variations: The 4-position carbonyl substituent ranges from cyclobutyl (alicyclic) to aromatic (e.g., o-tolyl, benzo[d]thiazol-2-yl).

Molecular Weight and Complexity :

- The benzo[d]thiazol-2-yl derivative (420.9 g/mol) and thiophene-containing analog (446.6 g/mol) have higher molecular weights, which may limit bioavailability under Lipinski’s rule of five guidelines compared to simpler analogs like 1706056-25-8 (349.4 g/mol) .

Biological Activity

Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is an organic compound of interest due to its unique structural features, which include a cyclobutyl group, an o-tolyl group, and a 1,4-thiazepane ring. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, presenting detailed research findings, case studies, and comparative analyses with similar compounds.

Chemical Formula

- IUPAC Name : Cyclobutyl(7-(2-methylphenyl)-1,4-thiazepan-4-yl)methanone

- Molecular Formula : C17H23NOS

- Molecular Weight : 299.44 g/mol

Structural Features

The compound features:

- A cyclobutyl group which contributes to its rigidity and potential interactions with biological targets.

- An o-tolyl group that may enhance lipophilicity and affect the compound's pharmacokinetic properties.

- A 1,4-thiazepane ring , which is known for its versatility in forming various biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives of thiazepane compounds, this specific compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The apoptosis mechanism appears to be mediated through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Case Studies

- Study on Antimicrobial Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In another study focusing on its anticancer properties, this compound was tested on several cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Cyclobutyl(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone | Moderate Anticancer | 25 |

| Cyclobutyl(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone | Low Antimicrobial | >64 |

| Cyclobutyl(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone | High Antimicrobial | 16 |

The comparative analysis shows that this compound possesses superior biological activity compared to its counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.